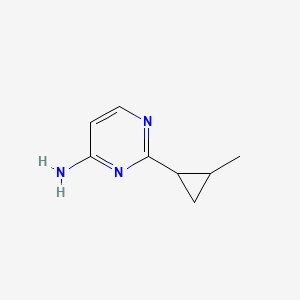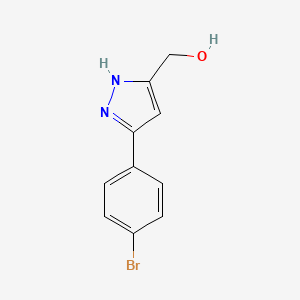![molecular formula C13H18N2 B1444327 7-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 1222106-45-7](/img/structure/B1444327.png)
7-Benzyl-4,7-diazaspiro[2.5]octane
Vue d'ensemble
Description
7-Benzyl-4,7-diazaspiro[2.5]octane is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 . It is a useful research chemical .
Synthesis Analysis
The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane involves several steps including substitution, addition of a protective group, esterification, re-substitution, and deprotection . The final step of the synthetic route is a cyclization reaction . This method avoids the use of boron trifluoride diethyl etherate adduct, which is flammable, explosive, and has corrosive toxicity .Molecular Structure Analysis
The molecular structure of 7-Benzyl-4,7-diazaspiro[2.5]octane is represented by the SMILES notation:C1=CC=C (CN2CCNC3 (CC3)C2)C=C1 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane include substitution, addition of a protective group, esterification, re-substitution, and deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Benzyl-4,7-diazaspiro[2.5]octane include a molecular weight of 202.3 and a molecular formula of C13H18N2 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
The synthesis methods of this compound have been disclosed in patents . It involves processes such as substitution, addition of a protective group, esterification, re-substitution, and deprotection . The method avoids the use of boron trifluoride diethyl etherate adduct which is inflammable and explosive and has corrosive toxicity in a synthesis line for synthesis reaction, and improves the safety in the synthesis reaction .
The synthesis methods of this compound have been disclosed in patents . It involves processes such as substitution, addition of a protective group, esterification, re-substitution, and deprotection . The method avoids the use of boron trifluoride diethyl etherate adduct which is inflammable and explosive and has corrosive toxicity in a synthesis line for synthesis reaction, and improves the safety in the synthesis reaction .
The synthesis methods of this compound have been disclosed in patents . It involves processes such as substitution, addition of a protective group, removal of a protective group and reduction . The method avoids the use of boron trifluoride diethyl etherate adduct which is inflammable and explosive and has corrosive toxicity in a synthesis line for synthesis reaction, and improves the safety in the synthesis reaction .
Safety And Hazards
The safety and hazards associated with 7-Benzyl-4,7-diazaspiro[2.5]octane include the GHS07 warning symbol. The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propriétés
IUPAC Name |
7-benzyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINDIUOJBNUZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-4,7-diazaspiro[2.5]octane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)
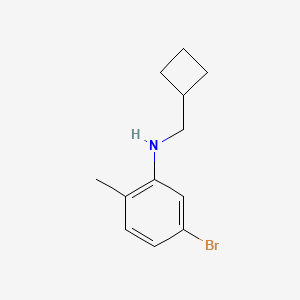
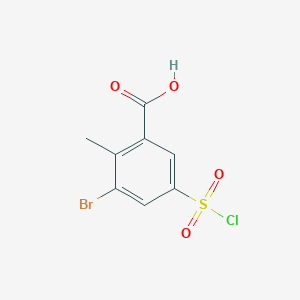
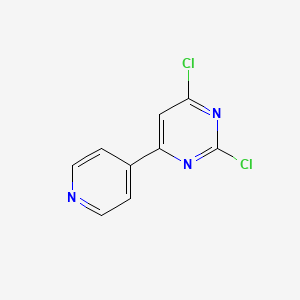
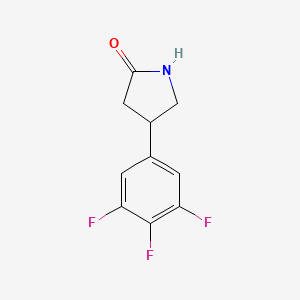
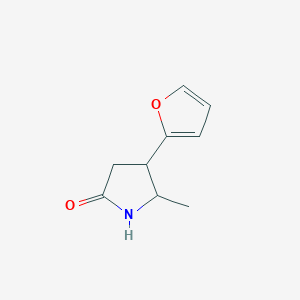
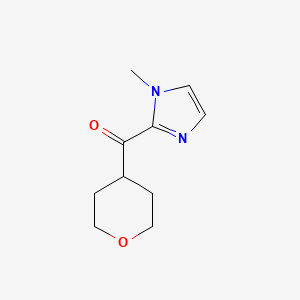
![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)
![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
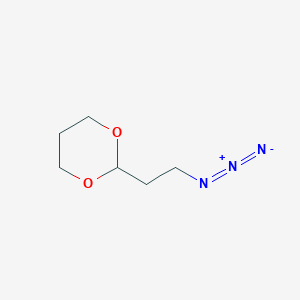

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)
